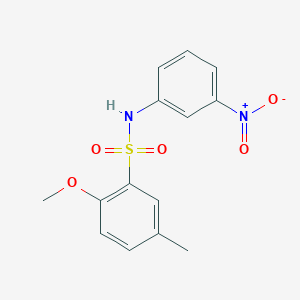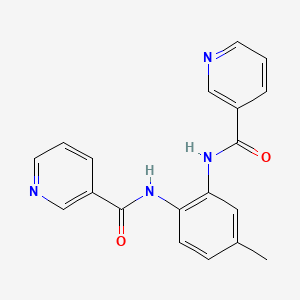
N,N'-(4-methyl-1,2-phenylene)dinicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N,N'-(4-methyl-1,2-phenylene)dinicotinamide, also known as MNA, is a chemical compound that has been extensively studied for its potential applications in scientific research. MNA is a derivative of nicotinamide, a vitamin B3 compound, and has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects.
Mecanismo De Acción
The mechanism of action of N,N'-(4-methyl-1,2-phenylene)dinicotinamide is not fully understood, but it is believed to involve the modulation of various signaling pathways and the regulation of gene expression. This compound has been shown to activate the Nrf2-ARE signaling pathway, which is involved in the regulation of antioxidant and detoxification enzymes. This compound has also been found to inhibit the activation of the NF-κB signaling pathway, which is involved in the regulation of inflammation.
Biochemical and Physiological Effects:
This compound has been found to exhibit various biochemical and physiological effects, including the regulation of oxidative stress, inflammation, and apoptosis. This compound has been shown to increase the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase, and to decrease the levels of reactive oxygen species (ROS) and lipid peroxidation. This compound has also been found to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), and to reduce the expression of pro-apoptotic proteins, such as Bax.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N,N'-(4-methyl-1,2-phenylene)dinicotinamide in lab experiments is its low toxicity and high solubility in water and organic solvents, which makes it easy to administer and study. This compound has also been found to have good stability under various conditions, such as high temperature and pH. However, one of the limitations of using this compound is its high cost and limited availability, which may restrict its use in large-scale studies.
Direcciones Futuras
There are several future directions for research on N,N'-(4-methyl-1,2-phenylene)dinicotinamide, including:
1. Investigating the potential therapeutic applications of this compound in various diseases, such as Alzheimer's disease, arthritis, and diabetes.
2. Studying the molecular mechanisms underlying the neuroprotective and anti-inflammatory effects of this compound, and identifying potential targets for drug development.
3. Developing new synthetic methods for this compound that are more cost-effective and scalable.
4. Conducting clinical trials to evaluate the safety and efficacy of this compound in humans.
5. Exploring the potential synergistic effects of this compound with other compounds, such as curcumin and resveratrol.
In conclusion, this compound is a promising compound that has been extensively studied for its potential applications in scientific research. This compound has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and neuroprotective effects. Further research is needed to fully understand the mechanism of action of this compound and its potential therapeutic applications in various diseases.
Métodos De Síntesis
N,N'-(4-methyl-1,2-phenylene)dinicotinamide can be synthesized through a multistep process involving the reaction of 4-methyl-1,2-phenylenediamine with nicotinic acid in the presence of a coupling agent, such as 1-ethyl-3-(3-dimethylaminopropyl) carbodiimide (EDC). The resulting product is then purified through recrystallization or column chromatography. The purity and yield of this compound can be improved by optimizing the reaction conditions, such as temperature, pH, and reaction time.
Aplicaciones Científicas De Investigación
N,N'-(4-methyl-1,2-phenylene)dinicotinamide has been found to exhibit various biological activities that make it a promising compound for scientific research. One of the main applications of this compound is in the field of neuroscience, where it has been shown to have neuroprotective effects against oxidative stress, inflammation, and apoptosis. This compound has also been found to improve cognitive function and memory in animal models of Alzheimer's disease.
In addition to its neuroprotective effects, this compound has been shown to have anti-inflammatory and antioxidant properties, making it a potential therapeutic agent for various inflammatory and oxidative stress-related diseases, such as arthritis, diabetes, and cardiovascular diseases.
Propiedades
IUPAC Name |
N-[4-methyl-2-(pyridine-3-carbonylamino)phenyl]pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O2/c1-13-6-7-16(22-18(24)14-4-2-8-20-11-14)17(10-13)23-19(25)15-5-3-9-21-12-15/h2-12H,1H3,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPRWRAXUWWCMFN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NC(=O)C2=CN=CC=C2)NC(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
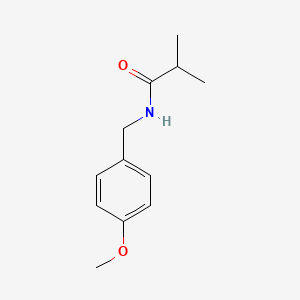
![N-allyl-2-chloro-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5757015.png)
![2,4-dichloro-5-[(dimethylamino)sulfonyl]benzamide](/img/structure/B5757019.png)
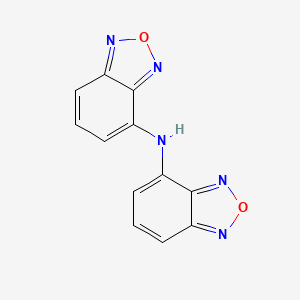
![4-[(3-bromo-4-methoxybenzylidene)amino]-4-azatetracyclo[5.3.2.0~2,6~.0~8,10~]dodec-11-ene-3,5-dione](/img/structure/B5757034.png)
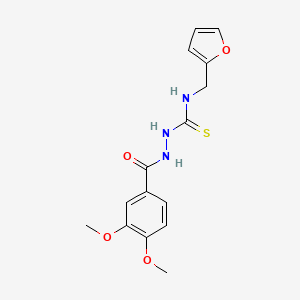
![N,N-dimethyl-4-[(phenoxyacetyl)amino]benzamide](/img/structure/B5757050.png)
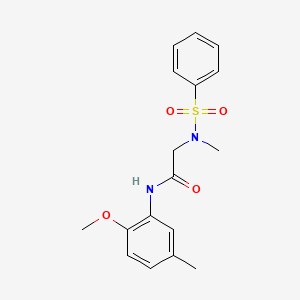
![N-{[(3,4-dimethylphenyl)amino]carbonothioyl}-3-methoxybenzamide](/img/structure/B5757059.png)
![2-{[2-(2-furyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5757062.png)
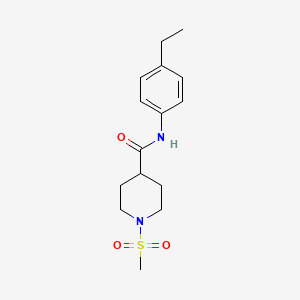
![N-(2-methylphenyl)-2-[3-(1H-tetrazol-1-yl)phenoxy]acetamide](/img/structure/B5757068.png)
![N-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5757097.png)
